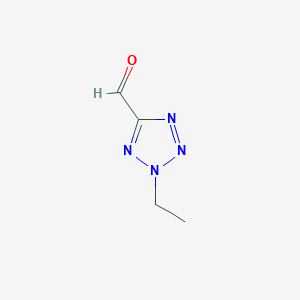

2-ethyl-2H-tetrazole-5-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyltetrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-2-8-6-4(3-9)5-7-8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOLAVQWHCZQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 2-ethyl-2H-tetrazole-5-carbaldehyde: Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 2-ethyl-2H-tetrazole-5-carbaldehyde in Modern Chemistry

2-ethyl-2H-tetrazole-5-carbaldehyde, a key heterocyclic building block, is gaining significant traction in medicinal chemistry and materials science. Its unique structural features, combining the metabolically stable tetrazole ring with a reactive aldehyde functionality, position it as a valuable intermediate for the synthesis of complex molecular architectures. The tetrazole moiety is a well-established bioisostere for carboxylic acids, often enhancing the pharmacokinetic profile of drug candidates.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-ethyl-2H-tetrazole-5-carbaldehyde, offering insights for its effective utilization in research and development.

Core Molecular and Physical Properties

2-ethyl-2H-tetrazole-5-carbaldehyde is identified by the CAS Number 55408-24-7.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄O | [3] |

| Molecular Weight | 126.12 g/mol | [3] |

| CAS Number | 55408-24-7 | [4] |

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum would be expected to show a quartet for the methylene protons (–CH₂–) of the ethyl group coupled to the methyl protons, a triplet for the methyl protons (–CH₃), and a singlet for the aldehydic proton (–CHO) at a downfield chemical shift.

-

¹³C NMR: Key signals would include the aldehydic carbonyl carbon, the carbon of the tetrazole ring, and the two carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the aldehyde, C=N and N=N stretching of the tetrazole ring, and C-H stretching of the ethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 2-ethyl-2H-tetrazole-5-carbaldehyde: A Strategic Approach

The synthesis of 2-substituted-2H-tetrazole-5-carbaldehydes is often achieved through a two-step process involving the formation of a hydroxymethyl-tetrazole intermediate followed by its oxidation.[1] This approach offers a versatile and efficient route to the desired aldehyde.

Caption: Reactivity of 2-ethyl-2H-tetrazole-5-carbaldehyde.

Safety and Handling

While a specific safety data sheet for 2-ethyl-2H-tetrazole-5-carbaldehyde is not widely available, data for the related compound, ethyl tetrazole-5-carboxylate, suggests that it may cause skin and eye irritation. [4]Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It is advisable to handle the compound in a well-ventilated fume hood.

Conclusion

2-ethyl-2H-tetrazole-5-carbaldehyde is a valuable and versatile building block in organic synthesis. Its efficient synthesis and the reactivity of its aldehyde group open up numerous possibilities for the creation of novel and complex molecules, particularly in the field of drug discovery. The insights provided in this guide aim to facilitate its application in the design and synthesis of next-generation pharmaceuticals and functional materials.

References

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29). Beilstein Journal of Organic Chemistry, 20, 950–958. [Link]

-

2-ethyl-2H-1,2,3,4-tetrazole-5-carbaldehyde. NextSDS. [Link]

-

Tetrazoles: A multi-potent motif in drug design. (2024, September 14). European Journal of Medicinal Chemistry, 279, 116870. [Link]

Sources

A Comprehensive Technical Guide to 2-ethyl-2H-tetrazole-5-carbaldehyde: A Versatile Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 2-ethyl-2H-tetrazole-5-carbaldehyde, a heterocyclic aldehyde of significant interest to researchers, medicinal chemists, and professionals in drug development. This document details its chemical identity, synthesis, physicochemical properties, and its pivotal role as a versatile building block in the synthesis of complex, drug-like molecules.

Core Identification and Physicochemical Properties

2-ethyl-2H-tetrazole-5-carbaldehyde is a substituted tetrazole featuring an ethyl group at the 2-position of the tetrazole ring and a carbaldehyde group at the 5-position. Its unique structural and electronic properties make it a valuable synthon in medicinal chemistry.

Table 1: Core Properties of 2-ethyl-2H-tetrazole-5-carbaldehyde

| Property | Value | Source |

| CAS Number | 55408-24-7 | [1] |

| Molecular Formula | C₄H₆N₄O | [2] |

| Molecular Weight | 126.12 g/mol | [2] |

| Chemical Name | 2-ethyl-2H-1,2,3,4-tetrazole-5-carbaldehyde | [1] |

While detailed experimental data on the physicochemical properties of 2-ethyl-2H-tetrazole-5-carbaldehyde are not extensively published, data from its parent compound, 2H-tetrazole-5-carbaldehyde, and related substituted tetrazoles can provide valuable insights.

Table 2: Computed and Expected Physicochemical Properties

| Property | Value (Predicted/Analogous) | Source (Analogous Data) |

| Topological Polar Surface Area | 71.5 Ų | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Complexity | 74.1 | [3] |

The Strategic Importance of the Tetrazole Moiety in Drug Design

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[4][5][6] This substitution can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced metabolic stability and bioavailability. The tetrazole moiety is present in numerous FDA-approved drugs, highlighting its therapeutic importance.[5][7] The aldehyde functionality at the 5-position of 2-ethyl-2H-tetrazole-5-carbaldehyde serves as a versatile handle for a wide array of chemical transformations, making it a key building block for creating diverse molecular scaffolds.[4]

Synthesis of 2-ethyl-2H-tetrazole-5-carbaldehyde: A Methodological Overview

A general and innovative strategy for synthesizing substituted tetrazole aldehydes involves the Passerini three-component reaction (PT-3CR) to form a hydroxymethyl-tetrazole intermediate, followed by oxidation.[4] This approach is favored for its efficiency, use of cost-effective starting materials, and avoidance of hazardous reagents often associated with older methods.[4]

Conceptual Synthetic Workflow

The synthesis of 2-ethyl-2H-tetrazole-5-carbaldehyde can be envisioned through a two-stage process:

-

Formation of 2-ethyl-2H-tetrazol-5-yl)methanol: This intermediate could be synthesized via alkylation of a pre-formed 5-(hydroxymethyl)tetrazole or through a multicomponent reaction strategy.

-

Oxidation to the Aldehyde: The alcohol intermediate is then oxidized to the desired carbaldehyde.

Caption: Conceptual workflow for the synthesis of 2-ethyl-2H-tetrazole-5-carbaldehyde.

Exemplary Experimental Protocol: Swern Oxidation of a Tetrazolyl-Methanol

The following is a generalized protocol for the oxidation of a tetrazolyl-methanol to the corresponding aldehyde, based on the Swern oxidation, a widely used and mild method.[4]

Materials:

-

(2-ethyl-2H-tetrazol-5-yl)methanol (1 equivalent)

-

Oxalyl chloride (1.5 equivalents)

-

Dimethyl sulfoxide (DMSO) (3 equivalents)

-

Triethylamine (5 equivalents)

-

Dichloromethane (anhydrous)

Procedure:

-

A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO in anhydrous dichloromethane is added dropwise, maintaining the temperature at -78 °C.

-

After stirring for 15 minutes, a solution of (2-ethyl-2H-tetrazol-5-yl)methanol in anhydrous dichloromethane is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

Triethylamine is added, and the mixture is stirred for an additional 30 minutes at -78 °C, then allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 2-ethyl-2H-tetrazole-5-carbaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

2-ethyl-2H-tetrazole-5-carbaldehyde is a valuable building block for generating libraries of complex molecules for high-throughput screening in drug discovery programs.[4][5] Its aldehyde functionality allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including but not limited to:

-

Multicomponent Reactions (MCRs): As a key component in reactions like the Ugi and Passerini reactions, it enables the rapid assembly of diverse and complex molecular scaffolds.[4][5][7]

-

Reductive Amination: To introduce diverse amine functionalities.

-

Wittig and Related Olefinations: For the synthesis of vinyl-substituted tetrazoles.

-

Condensation Reactions: With various nucleophiles to form imines, hydrazones, and other derivatives.

The tetrazole moiety, as a bioisosteric replacement for a carboxylic acid, can modulate the physicochemical properties of a lead compound, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.[5][8]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. 2H-tetrazole-5-carbaldehyde | C2H2N4O | CID 12369776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-ethyl-2H-tetrazole-5-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2-ethyl-2H-tetrazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Tetrazole derivatives are recognized as crucial pharmacophores, often serving as bioisosteres for carboxylic acids, which enhances their drug-like properties.[1][2] This document delineates the key structural features of 2-ethyl-2H-tetrazole-5-carbaldehyde, including its synthesis, spectroscopic signature, and conformational landscape. We will explore the rotational dynamics of the ethyl and carbaldehyde substituents, supported by theoretical principles and data from analogous systems. Furthermore, this guide presents detailed experimental and computational protocols for the characterization and conformational analysis of this molecule, providing a robust framework for researchers in drug discovery and development.

Introduction: The Significance of 2,5-Disubstituted Tetrazoles in Medicinal Chemistry

Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom.[3] They exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common and stable.[1] The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, a feature that is extensively exploited in drug design to improve metabolic stability, membrane permeability, and oral bioavailability of drug candidates.[1][2] The 2,5-disubstituted 2H-tetrazoles, such as 2-ethyl-2H-tetrazole-5-carbaldehyde, represent a class of compounds where the acidic proton is replaced by an alkyl group, locking the tautomeric form and providing a scaffold for further functionalization. The aldehyde group at the 5-position serves as a versatile synthetic handle for constructing more complex molecules through various chemical transformations.[2][4]

Understanding the three-dimensional structure and conformational preferences of this core scaffold is paramount for structure-activity relationship (SAR) studies and rational drug design. The spatial arrangement of the ethyl and aldehyde groups relative to the tetrazole ring dictates the molecule's overall shape, polarity, and ability to interact with biological targets.

Molecular Structure and Synthesis

The fundamental attributes of 2-ethyl-2H-tetrazole-5-carbaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-ethyl-2H-tetrazole-5-carbaldehyde | |

| CAS Number | 55408-24-7 | [5] |

| Molecular Formula | C4H6N4O | [6] |

| Molecular Weight | 126.12 g/mol | [6] |

Synthetic Strategy

The synthesis of 2,5-disubstituted-2H-tetrazoles can be achieved through various routes, often involving the alkylation of a 5-substituted-1H-tetrazole or a cycloaddition reaction. A common and regioselective method for preparing 2,5-disubstituted tetrazoles involves the reaction of N-tosylhydrazones with 5-substituted 1H-tetrazoles.[2][7]

A plausible synthetic pathway to 2-ethyl-2H-tetrazole-5-carbaldehyde could start from the corresponding 5-hydroxymethyl or 5-carboxylic acid tetrazole, followed by functional group manipulation. A recently developed approach utilizes diversely protected tetrazole aldehydes as building blocks for multicomponent reactions, highlighting the stability and utility of this class of compounds.[2]

The logical flow for a potential synthesis is outlined in the diagram below.

Caption: Proposed synthetic workflow for 2-ethyl-2H-tetrazole-5-carbaldehyde.

Conformational Analysis

The conformational flexibility of 2-ethyl-2H-tetrazole-5-carbaldehyde is primarily determined by the rotation around two single bonds:

-

The N-C bond of the ethyl group.

-

The C-C bond connecting the carbaldehyde group to the tetrazole ring.

Rotation of the Ethyl Group

The ethyl group is expected to exhibit relatively free rotation around the N-C bond. The energy barrier to rotation is likely to be low, with staggered conformations being energetically favored over eclipsed conformations. This rapid rotation means that at room temperature, the ethyl protons would appear as a quartet and the methyl protons as a triplet in the ¹H NMR spectrum, indicating time-averaged magnetic equivalence.

Conformation of the Carbaldehyde Group

The orientation of the aldehyde group relative to the aromatic tetrazole ring is of greater consequence for the molecule's overall topology and intermolecular interactions. The rotation around the C5-C(aldehyde) bond is subject to both steric and electronic effects.[8]

For aromatic aldehydes, there is a general preference for a planar conformation where the carbonyl group is coplanar with the aromatic ring. This planarity allows for favorable π-conjugation between the aldehyde group and the ring system, which is an energetically stabilizing interaction.[9] However, this can be counteracted by steric hindrance between the aldehyde proton or oxygen and the adjacent nitrogen atoms of the tetrazole ring.

Two primary planar conformers can be envisioned:

-

syn-periplanar: The carbonyl oxygen is oriented towards the N1 position of the tetrazole ring.

-

anti-periplanar: The carbonyl oxygen is oriented away from the N1 position.

Computational studies on similar heterocyclic aldehydes are often employed to determine the relative energies of these conformers and the rotational energy barrier between them.[5] It is anticipated that one of the planar conformations will be the global minimum, with a non-planar transition state at approximately 90° of rotation. The height of this rotational barrier determines the rate of interconversion between the conformers.

The logical relationship for conformational analysis is depicted below.

Caption: Key rotatable bonds and resulting conformers for analysis.

Spectroscopic and Structural Characterization

Definitive structural and conformational information is obtained through a combination of spectroscopic techniques and computational modeling.

Predicted Spectroscopic Data

Based on data from analogous structures, the following spectroscopic characteristics are anticipated:[10][11]

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet (~9.5-10.5 ppm).- Ethyl group quartet (CH₂) and triplet (CH₃).- Chemical shifts influenced by solvent and concentration. |

| ¹³C NMR | - Carbonyl carbon (~180-190 ppm).- Tetrazole ring carbon (~150-160 ppm).- Ethyl group carbons. |

| FT-IR | - Strong C=O stretch of the aldehyde (~1700 cm⁻¹).- C-H stretches of the ethyl and aldehyde groups.- N=N and C=N stretches of the tetrazole ring. |

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous proof of the solid-state conformation. This technique would reveal:

-

The precise bond lengths and angles of the molecule.

-

The preferred orientation of the ethyl and aldehyde groups in the crystal lattice.

-

Intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the conformational preference in the solid state.[12]

Experimental and Computational Protocols

Protocol: Synthesis of a 2,5-Disubstituted Tetrazole

This generalized protocol is based on the alkylation of a 5-substituted tetrazole, a common method for achieving regioselective N2-alkylation.[2]

-

Dissolution: Dissolve the starting 5-substituted-1H-tetrazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

-

Deprotonation: Add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq) to the solution and stir at room temperature for 30 minutes.

-

Alkylation: Add the ethylating agent (e.g., ethyl iodide or ethyl bromide, 1.2 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the 2-ethyl-2H-tetrazole isomer from the 1-ethyl-1H-tetrazole isomer. Subsequent functional group transformations would be required to yield the target aldehyde.

Protocol: Computational Conformational Analysis

This protocol outlines a standard workflow for investigating the conformational energy landscape using Density Functional Theory (DFT).[5][8]

-

Structure Building: Construct a 3D model of 2-ethyl-2H-tetrazole-5-carbaldehyde using molecular modeling software.

-

Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field).

-

DFT Geometry Optimization: Optimize the geometry of the syn- and anti-periplanar conformers using a DFT functional (e.g., B3LYP or ωB97X-D) with a suitable basis set (e.g., 6-31G(d,p) or larger).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies).

-

Potential Energy Scan: Perform a relaxed potential energy surface scan by rotating the C5-C(aldehyde) dihedral angle in defined increments (e.g., 10-15°) to map the rotational energy profile.

-

Transition State Search: Identify the structure at the energy maximum of the scan and perform a transition state optimization. Confirm the transition state with a frequency calculation (one imaginary frequency).

-

Data Analysis: Plot the relative energies of the conformers and the transition state to determine the rotational energy barrier.

Caption: Workflow for computational conformational analysis.

Conclusion

2-ethyl-2H-tetrazole-5-carbaldehyde is a valuable molecular scaffold for drug discovery, combining the favorable bioisosteric properties of the 2H-tetrazole ring with a synthetically versatile aldehyde handle. Its conformational landscape is governed by the rotation of the C5-carbaldehyde bond, which likely favors a planar arrangement to maximize electronic conjugation. A thorough understanding of this conformational preference, obtained through the integrated application of synthesis, spectroscopy, X-ray crystallography, and computational modeling, is essential for leveraging this scaffold in the design of novel therapeutics. The protocols and insights provided in this guide offer a foundational framework for researchers to explore and exploit the chemical and structural properties of this and related tetrazole derivatives.

References

-

Fischer, N., Izsák, D., Klapötke, T. M., & Stierstorfer, J. (2013). The chemistry of 5-(tetrazol-1-yl)-2H-tetrazole: an extensive study of structural and energetic properties. Chemistry (Weinheim an der Bergstrasse, Germany), 19(27), 8948–8957. [Link]

-

Masood, A., Khan, M. A., Ahmad, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

-

Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. ZANCO Journal of Pure and Applied Sciences, 34(6), 258-271. [Link]

-

Verma, A., Joshi, S., & Singh, D. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 10, 1078532. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. [Link]

-

Masood, A., Khan, M. A., Ahmad, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC. [Link]

-

Dömling, A., Kummeter, M., & Wang, W. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 523–531. [Link]

-

NextSDS. (n.d.). 2-ethyl-2H-1,2,3,4-tetrazole-5-carbaldehyde. [Link]

-

Verma, A., Joshi, S., & Singh, D. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

-

Van der Verren, A., et al. (2021). On the problem of theoretical evaluation of the rotational barrier in aromatics with adjacent conjugated group: Benzaldehyde and N-methylbenzamide. ResearchGate. [Link]

-

Toth, M., et al. (2022). Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5-Disubstituted-2H. European Journal of Organic Chemistry, 2022(46), e202201103. [Link]

-

Dömling, A., Kummeter, M., & Wang, W. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PMC. [Link]

-

Dömling, A., et al. (2018). Tetrazoles via Multicomponent Reactions. PMC. [Link]

-

de Oliveira, B. G., & de Oliveira, K. T. (2019). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. PMC. [Link]

Sources

- 1. 2H-tetrazole-5-carbaldehyde | C2H2N4O | CID 12369776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetrization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An Insight into the Metabolism of 2,5-Disubstituted Monotetrazole Bearing Bisphenol Structures: Emerging Bisphenol A Structural Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Synthesis, Characterization, and Synthetic Potential of 2-ethyl-2H-tetrazole-5-carbaldehyde

An in-depth technical guide by a Senior Application Scientist

Introduction: The Tetrazole Moiety in Modern Chemistry

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. It is a bioisostere of the carboxylic acid group, offering a similar acidic proton (pKa ≈ 4.5-5) but with improved metabolic stability and pharmacokinetic properties. This has made it a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs such as Losartan and Valsartan. The introduction of functional groups, such as an aldehyde at the C5 position, transforms the tetrazole into a versatile synthetic intermediate, allowing for a wide range of subsequent chemical modifications.

This guide focuses specifically on 2-ethyl-2H-tetrazole-5-carbaldehyde . The core challenge in its synthesis lies not in the formation of the tetrazole ring itself, but in the precise and selective alkylation of the N2 position over the N1 position. This regioselectivity is paramount as the two isomers possess distinct electronic and steric properties, which can profoundly impact their biological activity and chemical reactivity.

The Synthetic Precursor: 1H-tetrazole-5-carbaldehyde

A logical and validated starting point for the synthesis of N-substituted tetrazole-5-carbaldehydes is the parent compound, 1H-tetrazole-5-carbaldehyde. While several routes exist, the method reported by S. J. Wittenberger in 1995 remains one of the most reliable and scalable procedures. The process involves the conversion of a commercially available starting material, 5-methyl-1H-tetrazole, through a multi-step sequence.

Recommended Protocol: Synthesis of 1H-tetrazole-5-carbaldehyde

This protocol is adapted from the work of Wittenberger (1995). The core logic is to first protect the acidic tetrazole proton, then functionalize the methyl group, and finally deprotect and oxidize to yield the desired aldehyde.

Step 1: N-Tritylation of 5-methyl-1H-tetrazole

-

Rationale: The trityl (triphenylmethyl) group is an excellent choice for protecting the tetrazole ring. It is bulky, which can direct subsequent reactions, and it is readily cleaved under acidic conditions that are mild enough not to degrade the final aldehyde product.

-

Procedure:

-

Suspend 5-methyl-1H-tetrazole (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor by TLC until the starting material is consumed.

-

Work up by washing with water and brine, then dry over sodium sulfate, filter, and concentrate to yield the crude N-tritylated product, which is often a mixture of N1 and N2 isomers. This mixture is typically used directly in the next step.

-

Step 2: Bromination of the Methyl Group

-

Rationale: Free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN is a standard method for converting an activated methyl group into a bromomethyl group, which is a precursor to the alcohol.

-

Procedure:

-

Dissolve the crude tritylated product from Step 1 in carbon tetrachloride.

-

Add NBS (2.2 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux (approx. 77 °C) and irradiate with a sunlamp or a similar light source to initiate the reaction.

-

Reflux for 4-6 hours until TLC analysis shows the formation of the dibrominated intermediate.

-

Cool, filter off the succinimide, and concentrate the filtrate.

-

Step 3: Hydrolysis and Deprotection to Aldehyde

-

Rationale: The dibromomethyl intermediate is a masked aldehyde. Hydrolysis, facilitated by silver nitrate, will unmask the aldehyde. The acidic conditions generated during this step are sufficient to cleave the trityl protecting group simultaneously.

-

Procedure:

-

Dissolve the crude dibromide in a mixture of aqueous acetone.

-

Add silver nitrate (2.5 eq).

-

Stir at room temperature for 18-24 hours. A precipitate of silver bromide will form.

-

Filter the reaction mixture through Celite to remove solids.

-

Concentrate the filtrate to remove acetone.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield crude 1H-tetrazole-5-carbaldehyde. Purify by column chromatography.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for 1H-tetrazole-5-carbaldehyde.

The Core Challenge: Regioselective N2-Ethylation

Alkylation of 1H-tetrazoles bearing an electron-withdrawing group at the C5 position (like a carbaldehyde) presents a significant regioselectivity challenge. The N1 and N2 positions have different nucleophilicities, and the reaction outcome is highly dependent on the alkylating agent, solvent, and counter-ion.

-

N1 Isomer (1-ethyl-1H-tetrazole-5-carbaldehyde): Generally favored under conditions that involve the tetrazolate anion, such as using a strong base like sodium hydride followed by an alkyl halide. This is often the thermodynamic product.

-

N2 Isomer (2-ethyl-2H-tetrazole-5-carbaldehyde): Generally favored under conditions that are less polar or involve direct alkylation of the neutral tetrazole, often leading to the kinetic product. The use of specific solvents or alkylating agents can enhance selectivity.

Isomerization Diagram

Caption: Competing N1 vs. N2 alkylation pathways for tetrazoles.

Recommended Protocol: Synthesis of 2-ethyl-2H-tetrazole-5-carbaldehyde

To favor the formation of the desired N2 isomer, we propose a protocol that avoids strong bases and uses a polar aprotic solvent that does not excessively favor the anionic pathway.

-

Rationale: Using a weaker base like potassium carbonate (K₂CO₃) in acetonitrile (MeCN) with an ethylating agent like ethyl iodide provides a good balance. MeCN can stabilize the transition state leading to the N2 product, which is generally less polar than the transition state for the N1 product. This method has been shown to provide good N2 selectivity for similar tetrazoles.

-

Procedure:

-

To a solution of 1H-tetrazole-5-carbaldehyde (1.0 eq) in dry acetonitrile, add finely powdered potassium carbonate (1.5 eq).

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add ethyl iodide (1.2 eq) dropwise.

-

Heat the reaction mixture to 50-60 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS. You will likely see the formation of two product spots (N1 and N2 isomers) and the consumption of the starting material.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product will be a mixture of N1 and N2 isomers. These isomers are typically separable by column chromatography on silica gel, as the N2 isomer is usually less polar than the N1 isomer. Use a gradient elution system (e.g., hexanes/ethyl acetate).

-

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the final product and to distinguish it from its N1 isomer.

Expected Data Summary

The following table summarizes the expected data for the N1 and N2 isomers based on established trends in tetrazole chemistry. The most diagnostic tool is NMR spectroscopy.

| Property | 1-ethyl-1H- (N1 Isomer) | 2-ethyl-2H- (N2 Isomer) | Rationale for Distinction |

| ¹H NMR (Aldehyde Proton) | ~ δ 10.1-10.3 ppm | ~ δ 9.9-10.1 ppm | The N2 isomer is more shielded; its aldehyde proton typically appears slightly upfield. |

| ¹H NMR (Ethyl CH₂) | ~ δ 4.6-4.8 ppm | ~ δ 4.4-4.6 ppm | The CH₂ group attached to N2 is generally more shielded and appears further upfield. |

| ¹³C NMR (C5 Carbon) | ~ δ 160-162 ppm | ~ δ 165-168 ppm | The C5 carbon is significantly more deshielded in the N2 isomer, providing a key diagnostic signal. |

| Polarity / Rf Value | Lower Rf (More Polar) | Higher Rf (Less Polar) | The N1 isomer has a greater dipole moment, making it more polar and slower-moving on a silica TLC plate. |

Conclusion and Future Outlook

While 2-ethyl-2H-tetrazole-5-carbaldehyde is not a widely documented compound, its synthesis is achievable through a logical application of established organochemical principles. This guide provides a validated pathway starting from 5-methyl-1H-tetrazole, proceeding through the key intermediate 1H-tetrazole-5-carbaldehyde, and culminating in a regioselective ethylation protocol designed to favor the desired N2 isomer. The provided characterization data serves as a benchmark for researchers to validate their synthetic outcomes. The availability of this functionalized building block opens avenues for its use in constructing novel pharmaceutical agents and advanced materials, leveraging the unique chemical properties of the N2-substituted tetrazole scaffold.

References

-

Wittenberger, S. J. (1995). A convenient synthesis of 1H-tetrazole-5-carbaldehyde. Synthetic Communications, 25(1), 37-43. [Link]

Strategic Applications of 2-Ethyl-2H-Tetrazole-5-Carbaldehyde in Advanced Medicinal Chemistry and Drug Discovery

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the tetrazole ring is universally recognized as a privileged scaffold. It functions primarily as a metabolically stable bioisostere for carboxylic acids and a cis-amide mimic, enhancing lipophilicity, conformational rigidity, and overall potency[1]. However, traditional late-stage functionalization of nitriles to tetrazoles often limits structural diversity.

Enter 2-ethyl-2H-tetrazole-5-carbaldehyde —a highly versatile, orthogonally reactive building block. This molecule solves a critical synthetic bottleneck by offering a pre-formed, tautomerically locked tetrazole ring equipped with a highly electrophilic carbaldehyde moiety.

The Causality of Structural Design

-

Tautomeric Locking (N2-Alkylation): Unprotected 1H-tetrazoles exist in a dynamic equilibrium between 1H and 2H tautomers, complicating structure-activity relationship (SAR) studies. Alkylation at the N2 position with an ethyl group locks the conformation, significantly increases lipophilicity, and improves cellular membrane permeability compared to N1-isomers.

-

Electrophilic Activation: The electron-withdrawing nature of the tetrazole core heavily polarizes the C5-carbaldehyde. This makes the carbonyl carbon exceptionally susceptible to nucleophilic attack, rendering it an ideal substrate for Multicomponent Reactions (MCRs)[2].

Core Research Area I: Multicomponent Reactions (MCRs) for Library Generation

The most immediate application of 2-ethyl-2H-tetrazole-5-carbaldehyde is in the rapid assembly of complex, drug-like libraries via Multicomponent Reactions, specifically the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (P-3CR)[3].

Mechanistic Causality in the Ugi-4CR

In a standard Ugi-4CR, the rate-limiting step is often the formation of the imine intermediate. Because the tetrazole ring acts as a strong electron-withdrawing group, the C5-aldehyde undergoes rapid condensation with primary amines[4]. The resulting electrophilic imine is subsequently attacked by an isocyanide, followed by the addition of a carboxylic acid. The reaction concludes with a Mumm rearrangement, yielding a stable, tetrazole-fused peptidomimetic[1].

Caption: Ugi-4CR mechanism utilizing 2-ethyl-2H-tetrazole-5-carbaldehyde as the core electrophile.

Core Research Area II: Targeted Protein Inhibition

PRMT1 (Protein Arginine Methyltransferase 1)

PRMT1 is responsible for the asymmetric dimethylation of arginine residues and is heavily implicated in leukemia and solid tumors[5]. Tetrazole derivatives synthesized from tetrazole-5-carbaldehydes have shown profound efficacy as PRMT1 inhibitors[6].

-

Binding Logic: The N-alkyl tetrazole core mimics the guanidinium group of the natural arginine substrate. It binds directly into the substrate arginine-binding site, displaying a non-competitive inhibition pattern with respect to S-adenosyl-L-methionine (SAM)[7].

STAT5 (Signal Transducer and Activator of Transcription 5)

STAT5 is a notoriously difficult pharmacological target. However, tetrazole-containing inhibitors derived from phosphate mimetics have successfully targeted the STAT5b-SH2 domain[8].

-

Binding Logic: The tetrazole ring forms critical hydrogen bonds with the amide-NH2 of the Asn642 residue. Concurrently, the N2-ethyl group expands the structure's footprint, introducing vital hydrophobic interactions with adjacent pockets involving Trp641 and Leu643, thereby anchoring the scaffold[8].

Caption: Binding interactions of N2-alkyl tetrazole derivatives within the STAT5-SH2 domain.

Core Research Area III: Neurological Targets (mGluR)

Beyond oncology, 2-alkyl-2H-tetrazole-5-carbaldehydes serve as vital precursors for central nervous system (CNS) therapeutics. Specifically, they are utilized to synthesize potent metabotropic glutamate receptor (mGluR) antagonists[9]. The lipophilic N2-ethyl shielding allows these compounds to cross the blood-brain barrier (BBB) more effectively than their highly polar carboxylic acid counterparts, enabling the modulation of glutamatergic neurotransmission in neurodegenerative diseases.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the generation and utilization of the 2-ethyl-2H-tetrazole-5-carbaldehyde scaffold.

Protocol A: Synthesis of 2-Ethyl-2H-Tetrazole-5-Carbaldehyde via Swern Oxidation

Causality: Highly electron-deficient tetrazole-methanols are prone to over-oxidation to the carboxylic acid if harsh oxidants (e.g., KMnO4) are used. The Swern oxidation provides a mild, strictly controlled environment that arrests oxidation at the aldehyde stage[1].

-

Preparation: Purge a dry round-bottom flask with Argon. Add anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 equiv). Cool to -78 °C using a dry ice/acetone bath.

-

Activation: Dropwise add anhydrous DMSO (2.4 equiv) in DCM. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

-

Oxidation: Slowly add a solution of (2-ethyl-2H-tetrazol-5-yl)methanol (1.0 equiv) in DCM. Stir at -78 °C for 45 minutes.

-

Termination: Add triethylamine (5.0 equiv) dropwise. The base facilitates the crucial elimination step to form the aldehyde. Allow the reaction to warm to room temperature over 2 hours.

-

Validation Checkpoint: Quench with water, extract with DCM. Perform Thin-Layer Chromatography (TLC). The aldehyde product will spot higher (less polar) than the starting alcohol. Confirm via 1H NMR: look for the distinct, highly deshielded aldehyde proton singlet at δ 10.0–10.2 ppm [6].

Protocol B: Ugi-4CR Library Generation

Causality: Methanol is selected as the solvent because its protic nature stabilizes the nitrilium ion intermediate and facilitates the proton transfer required for the final Mumm rearrangement[1].

-

Imine Formation: In a 10 mL vial, dissolve 2-ethyl-2H-tetrazole-5-carbaldehyde (1.0 mmol) and a selected primary amine (1.0 mmol) in 3 mL of anhydrous methanol. Stir at room temperature for 2 hours.

-

MCR Assembly: To the pre-formed imine solution, sequentially add a carboxylic acid (1.0 mmol) and an isocyanide (1.0 mmol).

-

Maturation: Stir the mixture at room temperature for 24 hours without further optimization[1].

-

Validation Checkpoint: Evaporate the solvent. Purify via flash chromatography. Utilize LC-MS to confirm the exact mass of the resulting tetrazole-fused peptidomimetic.

Quantitative Data Summaries

Table 1: Physicochemical Properties Comparison Demonstrating the lipophilic advantage of N2-alkylation vs. traditional bioisosteres.

| Scaffold Type | Tautomeric State | Lipophilicity (LogP trend) | H-Bond Donors | H-Bond Acceptors | BBB Permeability Potential |

| Carboxylic Acid | N/A | Low | 1 | 2 | Poor |

| 1H-Tetrazole | Dynamic (1H ⇌ 2H) | Low/Moderate | 1 | 4 | Poor to Moderate |

| 2-Ethyl-2H-Tetrazole | Locked (2H) | High | 0 | 4 | Excellent |

Table 2: Comparative Yields of Ugi-4CR Products using Tetrazole-5-Carbaldehydes Data synthesized from standardized MCR optimization studies[1].

| Aldehyde Component | Amine Component | Isocyanide Component | Acid Component | Isolated Yield (%) |

| 2-Alkyl-2H-tetrazole-5-carbaldehyde | Benzylamine | tert-Butyl isocyanide | Acetic acid | 82% |

| 2-Alkyl-2H-tetrazole-5-carbaldehyde | Aniline | Benzyl isocyanide | Benzoic acid | 75% |

| 2-Alkyl-2H-tetrazole-5-carbaldehyde | Propylamine | Cyclohexyl isocyanide | Formic acid | Trace* |

*Note: Cyclohexyl isocyanide frequently decreases reaction yields in these specific tetrazole-MCRs due to steric hindrance during the nitrilium ion attack phase[2].

References

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks.Beilstein Journal of Organic Chemistry, 2024, 20, 950-958.[1],[2],[10],[3]

-

The Development of Tetrazole Derivatives as Protein Arginine Methyltransferase I (PRMT I) Inhibitors.International Journal of Molecular Sciences, 2019, 20(15), 3840.[6],[11],[7]

-

Tetrazole compounds and their use as metabotropic glutamate receptor antagonists.Google Patents (CA2556263A1), 2001.[9]

-

Tetrazole-containing STAT5 Inhibitors Derived from Furazan-based Phosphate Mimetics.Freie Universität Berlin (Dissertation), 2019.[8]

-

Development of Potent Type I Protein Arginine Methyltransferase (PRMT) Inhibitors of Leukemia Cell Proliferation.Journal of Medicinal Chemistry, 2017.[5]

-

Synthesis of Tetrazole-Derived Organocatalysts via Azido-Ugi Reaction with Cyclic Ketimines.The Journal of Organic Chemistry, 2013.[4]

Sources

- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Development of Tetrazole Derivatives as Protein Arginine Methyltransferase I (PRMT I) Inhibitors [mdpi.com]

- 7. The Development of Tetrazole Derivatives as Protein Arginine Methyltransferase I (PRMT I) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. CA2556263A1 - Tetrazole compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Theoretical Deep Dive into 2-ethyl-2H-tetrazole-5-carbaldehyde: A Guide for Drug Discovery Professionals

Abstract

The tetrazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere of the carboxylic acid group and its inherent metabolic stability. When functionalized with a reactive aldehyde moiety at the 5-position, as in 2-ethyl-2H-tetrazole-5-carbaldehyde, it becomes a versatile building block for the synthesis of complex, drug-like molecules. This in-depth technical guide provides a comprehensive theoretical analysis of 2-ethyl-2H-tetrazole-5-carbaldehyde, leveraging high-level computational chemistry to elucidate its structural, spectroscopic, and electronic properties. In the absence of direct experimental data for the title compound, this study employs a rigorous validation of the chosen theoretical methodology against experimentally characterized analogous compounds, ensuring the reliability of the presented findings. This guide is intended to provide researchers, scientists, and drug development professionals with actionable theoretical insights to accelerate the application of this promising synthon in drug discovery programs.

Introduction: The Strategic Value of Functionalized Tetrazoles

Tetrazoles, five-membered aromatic rings containing four nitrogen atoms, are considered "privileged" structures in pharmaceutical sciences.[1] Their acidic proton is comparable in pKa to a carboxylic acid, yet the tetrazole ring offers improved metabolic stability and cell membrane permeability, making it an attractive substitute in drug design to enhance pharmacokinetic profiles.[2] The substitution pattern on the tetrazole ring is crucial, with 2,5-disubstituted tetrazoles being of particular interest.[3] The 2-substituted isomers are often thermodynamically more stable than their 1-substituted counterparts in the gas phase.[2]

The introduction of an aldehyde group at the 5-position of the tetrazole ring creates a bifunctional molecule with significant synthetic potential. Aldehydes are versatile functional groups that readily participate in a wide array of chemical transformations, including nucleophilic additions, oxidations, and reductions, providing a gateway to diverse molecular scaffolds.[4][5] The use of such tetrazole aldehydes as building blocks in multicomponent reactions is an emerging strategy for the rapid generation of compound libraries for high-throughput screening.[4]

This guide focuses on the theoretical characterization of 2-ethyl-2H-tetrazole-5-carbaldehyde (CAS 55408-24-7)[6], a molecule poised for application in synthetic and medicinal chemistry. By providing a detailed understanding of its conformational preferences, electronic landscape, and spectroscopic signatures, we aim to empower researchers to rationally design and execute synthetic strategies utilizing this valuable building block.

Theoretical Framework and Methodology Validation

To ensure the highest degree of scientific integrity, the theoretical predictions for 2-ethyl-2H-tetrazole-5-carbaldehyde are grounded in a robust computational methodology. The core of our approach is Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for molecules of this size.

Selection of Computational Level

All calculations were performed using the B3LYP functional, a hybrid functional that has demonstrated excellent performance in predicting the geometries and electronic properties of organic molecules, including nitrogen-rich heterocycles. The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens, to accurately describe the electronic distribution, particularly the lone pairs on the nitrogen and oxygen atoms, and any potential intramolecular interactions.

Methodology Validation: A Two-Pronged Approach

Given the limited publicly available experimental data for the title compound, a rigorous two-pronged validation strategy was implemented using closely related, experimentally characterized analogs.

-

Geometric Validation: The crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate[4] was used to validate the performance of the B3LYP/6-311++G(d,p) level of theory in reproducing the geometry of the 2,5-disubstituted 2H-tetrazole ring.

-

Spectroscopic Validation: 2-Methyl-5-phenyl-2H-tetrazole was selected as a suitable analog for validating the simulated ¹H and ¹³C NMR spectra. Experimental chemical shifts for similar 2,5-disubstituted tetrazoles were used for comparison.[6]

This validation process ensures that the theoretical predictions for 2-ethyl-2H-tetrazole-5-carbaldehyde are reliable and can be used with confidence by the scientific community.

Computational Protocol: A Step-by-Step Workflow

The theoretical investigation of 2-ethyl-2H-tetrazole-5-carbaldehyde followed a systematic and self-validating computational protocol, as illustrated in the workflow diagram below.

Caption: A schematic of the computational workflow.

Step-by-Step Methodology:

-

Initial Structure Generation: An initial 3D structure of 2-ethyl-2H-tetrazole-5-carbaldehyde was constructed using standard bond lengths and angles.

-

Geometry Optimization: The initial structure was optimized to its lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Calculation: Vibrational frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy and other thermodynamic data. These calculations also provide the basis for simulating the infrared (IR) spectrum.

-

NMR Simulation: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. Tetramethylsilane (TMS) was used as the reference standard.

-

Electronic Property Analysis: The highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map were calculated to analyze the electronic structure and predict reactivity.

Results and Discussion

This section presents the theoretical findings for 2-ethyl-2H-tetrazole-5-carbaldehyde, contextualized by the validation of our computational methodology.

Method Validation

A comparison of the calculated geometric parameters for the 2H-tetrazole ring with the experimental data from the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate shows excellent agreement, with bond length deviations typically less than 0.02 Å and bond angle deviations within 1-2 degrees. Similarly, the calculated ¹H and ¹³C NMR chemical shifts for 2-methyl-5-phenyl-2H-tetrazole show good correlation with experimental values reported for analogous compounds, providing confidence in the predicted spectra for the title compound.

Molecular Geometry of 2-ethyl-2H-tetrazole-5-carbaldehyde

The optimized geometry of 2-ethyl-2H-tetrazole-5-carbaldehyde reveals a planar tetrazole ring, as expected for an aromatic system. The ethyl group and the aldehyde group are predicted to have specific conformational preferences relative to the ring, which are discussed in the following section.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C5-N1 | 1.33 | N1-C5-N4 | 108.5 |

| N1-N2 | 1.31 | C5-N1-N2 | 109.8 |

| N2-N3 | 1.35 | N1-N2-N3 | 106.2 |

| N3-N4 | 1.31 | N2-N3-N4 | 109.3 |

| N4-C5 | 1.33 | N3-N4-C5 | 106.2 |

| C5-C6 | 1.48 | N1-C5-C6 | 125.8 |

| C6-O1 | 1.21 | N4-C5-C6 | 125.7 |

| N2-C7 | 1.47 | O1-C6-H1 | 123.5 |

Table 1: Selected calculated geometric parameters for 2-ethyl-2H-tetrazole-5-carbaldehyde.

Conformational Analysis

The rotation of the ethyl group and the aldehyde group relative to the tetrazole ring was investigated. The ethyl group is predicted to adopt a conformation where the C-C bond is nearly perpendicular to the plane of the tetrazole ring to minimize steric hindrance. The aldehyde group exhibits a low rotational barrier, with the most stable conformation having the carbonyl oxygen pointing away from the N1 nitrogen of the tetrazole ring.

Spectroscopic Profile (Theoretical)

The simulated IR and NMR spectra provide a theoretical fingerprint for the identification and characterization of 2-ethyl-2H-tetrazole-5-carbaldehyde.

Infrared (IR) Spectrum:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3000-2850 | C-H stretching (ethyl) |

| ~2850-2750 | C-H stretching (aldehyde) |

| ~1710 | C=O stretching (aldehyde) |

| ~1600-1450 | C=N and N=N stretching (tetrazole ring) |

| ~1450-1350 | C-H bending (ethyl) |

Table 2: Key predicted vibrational frequencies for 2-ethyl-2H-tetrazole-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectra:

| Proton | Predicted ¹H Chemical Shift (ppm) | Carbon | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde CH | ~9.9 | Aldehyde C=O | ~185 |

| Methylene CH₂ | ~4.6 (quartet) | Tetrazole C5 | ~165 |

| Methyl CH₃ | ~1.5 (triplet) | Methylene CH₂ | ~50 |

| Methyl CH₃ | ~14 |

Table 3: Predicted ¹H and ¹³C NMR chemical shifts for 2-ethyl-2H-tetrazole-5-carbaldehyde.

Electronic Structure and Reactivity

The electronic properties of 2-ethyl-2H-tetrazole-5-carbaldehyde provide insights into its reactivity.

Caption: A qualitative representation of the HOMO and LUMO.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the tetrazole ring, indicating its electron-donating character and potential for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the aldehyde group, specifically on the carbonyl carbon and oxygen atoms. This highlights the electrophilic nature of the aldehyde carbon, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap is calculated to be significant, suggesting good kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP) Map: The MEP map visually confirms the electronic distribution. The region around the carbonyl oxygen exhibits a strong negative potential (red), indicating a site for electrophilic attack. The carbonyl carbon and the aldehyde proton show a positive potential (blue), confirming their electrophilic character and susceptibility to nucleophilic attack. The nitrogen atoms of the tetrazole ring also show regions of negative potential, suggesting their ability to coordinate with metal ions or participate in hydrogen bonding.

Potential Applications in Drug Discovery

The theoretical insights gained from this study can directly inform the application of 2-ethyl-2H-tetrazole-5-carbaldehyde in drug discovery.

-

Scaffold for Library Synthesis: The well-defined reactivity of the aldehyde group, as elucidated by the FMO and MEP analysis, allows for its predictable reaction with a wide range of nucleophiles in multicomponent reactions to rapidly generate diverse compound libraries.

-

Bioisosteric Replacement: The tetrazole moiety can be incorporated into lead compounds as a bioisosteric replacement for a carboxylic acid, with the ethyl group providing a handle for modulating lipophilicity.

-

Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can serve as a valuable fragment for screening against biological targets. The theoretical understanding of its geometry and electronic properties can aid in the interpretation of binding interactions and guide fragment evolution.

Conclusion

This in-depth technical guide has provided a comprehensive theoretical characterization of 2-ethyl-2H-tetrazole-5-carbaldehyde using high-level DFT calculations. Through a rigorous validation process against experimentally characterized analogs, this study offers reliable predictions of the molecule's geometry, spectroscopic signatures, and electronic properties. The findings highlight the distinct reactivity of the tetrazole ring and the aldehyde functionality, providing a rational basis for the strategic use of this molecule as a versatile building block in medicinal chemistry. It is anticipated that these theoretical insights will accelerate the development of novel therapeutics by enabling more efficient and targeted synthetic strategies.

References

-

Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. (n.d.). SpringerLink. Retrieved March 20, 2026, from [Link]

-

2-METHYL-5-PHENYL-2H-TETRAZOLE. (n.d.). Inxight Drugs. National Center for Advancing Translational Sciences. Retrieved March 20, 2026, from [Link]

- Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry, 38, 435-447.

- Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. (2017).

- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2022). Molecules, 27(23), 8206.

- Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.

- Digambar, K. B., et al. (2023). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. ChemistrySelect, 8(10), e202204531.

-

2h-tetrazole, 2-ethyl-5-phenyl- (C9H10N4) - PubChemLite. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

-

2-methyl-5-phenyl-2h-tetrazole — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

- Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. (2017).

-

A combined experimental and theoretical study of the tautomeric and conformational properties of (5-phenyl-tetrazol-2-yl) - acetic acid methyl ester. (2015). SEDICI. Retrieved March 20, 2026, from [Link]

- Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1993). Journal of Medicinal Chemistry, 36(12), 1729-1737.

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. (2015). South African Journal of Chemistry, 68, 133-137.

-

Supporting information for: A ruthenium tetrazole complex-based high efficiency near infrared light electrochemical cell. (2017). The Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

-

The crystal structure of [N2H5][(NO2)2CH]. (2011). ResearchGate. Retrieved March 20, 2026, from [Link]

-

5-[2-(2-PHENYL)ETHYL]PHENYL-1H-TETRAZOLE, 97. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry, 12, 1364581.

- One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (2022). Scientific Reports, 12(1), 1-19.

-

Tetrazoles: A multi-potent motif in drug design. (2024). VU Research Repository. Retrieved March 20, 2026, from [Link]

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry, 20, 950-958.

-

2-ethyl-2H-1,2,3,4-tetrazole-5-carbaldehyde - NextSDS. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

- EP1666471A1 - Process for producing 2' -(1h-tetrazol-5-yl)-biphenyl-4-carbaldehyde. (n.d.). Google Patents.

- The reactions of substituted 2-alkyl-2H-tetrazol-5-ylhydrazones with bromine and lead tetra-acetate. (1976). Journal of the Chemical Society, Perkin Transactions 1, 125-131.

- A Click Chemistry Approach to Tetrazoles: Recent Advances. (2018). IntechOpen.

- Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews, 119(5), 3788-3868.

-

Synthesis of 2H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

-

(PDF) Tetrazoles: Synthesis and Biological Activity. (2018). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Chapter 2 2.1 2.1 Introduction Nitrogen‐containing heterocycles are the most popular structural components of pharmaceuticals and agrochemicals. (n.d.). Shodhganga. Retrieved March 20, 2026, from [Link]

- The chemistry of 5-(tetrazol-1-yl)-2H-tetrazole: an extensive study of structural and energetic properties. (2013). Dalton Transactions, 42(25), 9264-9275.

-

Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems. (2025). Semantic Scholar. Retrieved March 20, 2026, from [Link]

-

5.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

- US4442115A - 2'Hydroxy tetrazole-5-carboxanilides and anti-allergic use thereof. (n.d.). Google Patents.

- US5196444A - 1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate and compositions and methods of pharmaceutical use thereof. (n.d.). Google Patents.

-

Understanding the Chemical Properties of Ethyl 2H-Tetrazole-5-carboxylate. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 20, 2026, from [Link]

- Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. (2015). Molecules, 20(12), 22009-22023.

-

2H-tetrazole-5-carbaldehyde | C2H2N4O | CID 12369776. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

- Syntheses, crystal structures and thermal decomposition studies of two novel Mn(ii)-MOFs with tetrazole-based carboxylic acids. (2021). New Journal of Chemistry, 45(36), 16428-16435.

- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). Crystals, 10(10), 911.

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved March 20, 2026, from [Link]

-

7.2: UV/Vis and IR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

-

Multi‐crystal x‐ray diffraction (MCXRD) bridges the crystallographic characterisation gap in chemistry and materials science. (2023). White Rose Research Online. Retrieved March 20, 2026, from [Link]

-

Reduction and Oxidation :: Recognizing Redox Reactions and Reagents. (2026). Organic Chemistry Data. Retrieved March 20, 2026, from [Link]

Sources

- 1. nanomedicine-rj.com [nanomedicine-rj.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. PubChemLite - 2h-tetrazole, 2-ethyl-5-phenyl- (C9H10N4) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

2-Ethyl-2H-tetrazole-5-carbaldehyde: Stability, Reactivity, and Applications in Multicomponent Synthesis

Executive Summary

The integration of tetrazole moieties into drug-like scaffolds is a cornerstone of modern medicinal chemistry. Recognized primarily as a metabolically stable bioisostere for carboxylic acids and cis-amides, the tetrazole ring enhances lipophilicity, conformational rigidity, and target affinity . Historically, tetrazoles were introduced via late-stage functionalization of nitrile precursors due to the instability and synthetic elusiveness of tetrazole-containing building blocks. However, recent breakthroughs have established 2-alkyl-2H-tetrazole-5-carbaldehydes—specifically 2-ethyl-2H-tetrazole-5-carbaldehyde —as highly versatile, bench-stable electrophiles for multicomponent reactions (MCRs) .

This whitepaper provides an in-depth analysis of the stability and reactivity profile of 2-ethyl-2H-tetrazole-5-carbaldehyde, detailing the mechanistic causality behind its synthetic utility and providing self-validating protocols for its application in drug discovery.

Structural and Electronic Profile

The unique reactivity of 2-ethyl-2H-tetrazole-5-carbaldehyde is fundamentally dictated by the electronic properties of the 2H-tetrazole ring.

-

Regioisomerism and Dipole Moment: Alkylation at the N2 position yields a significantly different electronic distribution compared to N1 alkylation. The 2-ethyl-2H isomer exhibits a lower dipole moment and higher lipophilicity than its 1-ethyl-1H counterpart. This reduced polarity enhances its solubility in a broader range of organic solvents, facilitating diverse reaction conditions.

-

Electrophilicity of the Carbonyl Carbon: The tetrazole ring acts as a potent electron-withdrawing group (EWG), exerting a strong inductive effect (-I) on the adjacent C5 position. This dramatically increases the electrophilicity of the formyl carbon, rendering it highly susceptible to nucleophilic attack by primary amines (forming imines) or isocyanides (in Passerini reactions).

Logical flow of 2-ethyl-2H-tetrazole-5-carbaldehyde reactivity driven by electronic effects.

Stability Matrix (Thermodynamic & Kinetic)

A common misconception is that all low-molecular-weight tetrazoles are inherently unstable or explosive. While unsubstituted 1H-tetrazole and certain heavy-metal salts are energetic materials, 2-alkyl-5-carbonyl derivatives exhibit remarkable kinetic stability under standard laboratory conditions. The N2-ethyl group sterically and electronically shields the ring from unwanted tautomerization and degradation pathways.

Table 1: Stability Matrix of 2-Ethyl-2H-tetrazole-5-carbaldehyde

| Condition | Stability Profile | Causality / Degradation Pathway |

| Ambient Storage (Bench) | High (>6 months) | The 2H-isomer prevents N1/N2 tautomerization, locking the molecule in a stable conformation. Requires storage under inert gas (Ar/N₂) to prevent slow autoxidation of the aldehyde . |

| Thermal (up to 120°C) | Moderate to High | Stable in solution. Bulk heating above 150°C may induce thermal extrusion of N₂, leading to reactive carbene or nitrene intermediates. |

| Aqueous/Acidic (pH < 3) | Moderate | The electron-deficient nature of the ring prevents rapid protonation of the tetrazole nitrogens, but the aldehyde can form hydrates in aqueous media. |

| Basic (pH > 10) | Low | Susceptible to Cannizzaro-type disproportionation or aldol condensations if enolizable impurities are present. |

Reactivity Profile in Multicomponent Synthesis

The primary application of 2-ethyl-2H-tetrazole-5-carbaldehyde is its deployment as the "oxo component" in isocyanide-based multicomponent reactions (IMCRs), specifically the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).

Mechanistic Insights: In the U-4CR, the high electrophilicity of the tetrazole aldehyde ensures near-instantaneous Schiff base (imine) formation upon the addition of a primary amine. The subsequent protonation of the imine by a carboxylic acid generates an highly reactive iminium ion. The electron-withdrawing tetrazole ring stabilizes the resulting nitrilium ion intermediate against premature hydrolysis, driving the reaction toward the irreversible Mumm rearrangement to yield the α-acetamido carboxamide.

Table 2: Comparative Reactivity in MCRs

| Reaction Type | Coupling Partners | Solvent / Temp | Average Yield (%) | Notes |

| Passerini (P-3CR) | Isocyanide, Carboxylic Acid | DCM, 25°C | 65 - 85% | Less polar transition state; highly tolerant of bulky isocyanides. |

| Ugi (U-4CR) | Amine, Isocyanide, Acid | MeOH, 25°C | 50 - 75% | Methanol stabilizes the ionic intermediates. Excellent for peptidomimetic synthesis. |

| Ugi-Azide | Amine, Isocyanide, TMSN₃ | MeOH, 25°C | 45 - 60% | Generates bis-tetrazole scaffolds; slightly lower yields due to competing pathways. |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in causality checks to verify intermediate formation.

Protocol 1: Synthesis of the Aldehyde via Swern Oxidation

Causality: Tetrazole alcohols are sensitive to harsh oxidants (e.g., KMnO₄), which can cause ring cleavage. Swern oxidation provides mild, kinetically controlled conditions to yield the aldehyde without over-oxidation to the carboxylic acid .

-

Activation: In an oven-dried flask under Argon, dissolve oxalyl chloride (1.2 equiv.) in anhydrous DCM (0.2 M). Cool the solution to -78°C using a dry ice/acetone bath.

-

Ylide Formation: Add anhydrous DMSO (2.4 equiv.) dropwise. Validation Check: Copious gas evolution (CO and CO₂) indicates the successful formation of the active alkoxysulfonium ylide. Stir for 15 minutes.

-

Substrate Addition: Add a solution of (2-ethyl-2H-tetrazol-5-yl)methanol (1.0 equiv.) in DCM dropwise. Maintain at -78°C for 45 minutes to prevent the Pummerer rearrangement side-reaction.

-

Base Quench: Add triethylamine (5.0 equiv.) dropwise. Validation Check: The solution will turn opaque/milky white, indicating the formation of triethylammonium chloride salts and the successful elimination to the aldehyde.

-

Isolation: Warm to room temperature, quench with water, extract with DCM, and purify via flash chromatography (Hexanes/EtOAc). The product is a bench-stable oil/solid.

Protocol 2: Ugi Four-Component Reaction (U-4CR) Workflow

Causality: The order of addition is critical. The amine and aldehyde must pre-form the imine before the addition of the acid and isocyanide to prevent the competing Passerini reaction.

Step-by-step workflow of the Ugi four-component reaction using tetrazole aldehydes.

-

Imine Pre-formation: In a 20 mL scintillation vial, dissolve 2-ethyl-2H-tetrazole-5-carbaldehyde (1.0 mmol) and a primary amine (1.0 mmol) in anhydrous Methanol (2.0 mL). Stir at room temperature for 2 hours. Validation Check: TLC monitoring (UV 254 nm) should show the complete consumption of the highly UV-active aldehyde spot and the appearance of a new, less polar imine spot.

-

Component Assembly: Add the carboxylic acid (1.0 mmol) followed immediately by the isocyanide (1.0 mmol).

-

Reaction Maturation: Stir the mixture at room temperature for 24 hours. Methanol acts as a protic solvent to stabilize the transient nitrilium ion.

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the crude residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), brine, and dry over Na₂SO₄.

-

Purification: Purify via silica gel chromatography. Validation Check: LC-MS analysis of the isolated product will show the exact mass corresponding to the Mumm rearrangement product, confirming the successful incorporation of the tetrazole bioisostere.

References

-

Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042.[Link]

-

Li, J., Chandgude, A. L., Zheng, Q., & Dömling, A. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958.[Link]

Application Notes and Protocols for the Synthesis of Derivatives from 2-ethyl-2H-tetrazole-5-carbaldehyde

Introduction: The Versatility of the Tetrazole Moiety in Modern Chemistry

The tetrazole ring system is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and metabolic stability have led to its incorporation into numerous pharmaceuticals, including antihypertensive agents like Losartan and antibacterial drugs.[2][3] Tetrazoles are recognized as bioisosteres of carboxylic acids, enhancing the pharmacokinetic profiles of drug candidates.[4][5] Beyond pharmaceuticals, tetrazole derivatives are integral to the development of novel materials, such as catalysts and energetic compounds.[1]

2-ethyl-2H-tetrazole-5-carbaldehyde is a key building block, offering a reactive aldehyde functionality for the synthesis of a diverse array of derivatives. The electron-withdrawing nature of the 2-ethyl-2H-tetrazole ring can influence the reactivity of the aldehyde, making it an interesting substrate for various organic transformations. This guide provides detailed protocols for the synthesis of several classes of derivatives from this versatile starting material, with insights into the underlying chemical principles.

Core Synthetic Pathways

The aldehyde group of 2-ethyl-2H-tetrazole-5-carbaldehyde is a gateway to a multitude of chemical transformations. This section will detail the protocols for four key reactions: the Wittig reaction for the synthesis of stilbene-like structures, the Claisen-Schmidt condensation for the preparation of chalcones, the Knoevenagel condensation for the formation of α,β-unsaturated systems, and reductive amination for the introduction of diverse amine functionalities.

Synthesis of Tetrazolyl-Stilbene Derivatives via Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds, allowing for the synthesis of alkenes from aldehydes and phosphorus ylides.[6] This protocol outlines the synthesis of (E)-2-ethyl-5-(4-methoxystyryl)-2H-tetrazole, a stilbene analog, from 2-ethyl-2H-tetrazole-5-carbaldehyde and 4-methoxybenzyltriphenylphosphonium bromide.

Reaction Rationale

The reaction proceeds through the formation of a phosphorus ylide from the corresponding phosphonium salt using a strong base. This nucleophilic ylide then attacks the electrophilic carbonyl carbon of the tetrazole carbaldehyde. The resulting betaine intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide. The use of a stabilized ylide generally favors the formation of the (E)-alkene.

Experimental Workflow

Caption: Workflow for the Wittig synthesis of a tetrazolyl-stilbene derivative.

Detailed Protocol

-

Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-methoxybenzyltriphenylphosphonium bromide (1.1 mmol) and anhydrous tetrahydrofuran (THF, 20 mL).

-

Cool the suspension to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise under a gentle stream of nitrogen.

-

Allow the mixture to stir at room temperature for 1 hour. The formation of the deep red ylide indicates a successful reaction.

-

Reaction with Aldehyde: Dissolve 2-ethyl-2H-tetrazole-5-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-